Cas no 5710-66-7 (Benzoic acid,3-fluoro-4-methoxy-, 2-[bis(1-methylethyl)amino]ethyl ester, hydrochloride(1:1))
![Benzoic acid,3-fluoro-4-methoxy-, 2-[bis(1-methylethyl)amino]ethyl ester, hydrochloride(1:1) structure](https://it.kuujia.com/scimg/cas/5710-66-7x500.png)
5710-66-7 structure
Nome del prodotto:Benzoic acid,3-fluoro-4-methoxy-, 2-[bis(1-methylethyl)amino]ethyl ester, hydrochloride(1:1)
Benzoic acid,3-fluoro-4-methoxy-, 2-[bis(1-methylethyl)amino]ethyl ester, hydrochloride(1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,3-fluoro-4-methoxy-, 2-[bis(1-methylethyl)amino]ethyl ester, hydrochloride(1:1)
- 3-quinolinecarboxylic acid, 4-[4-(diethylamino)phenyl]-1,4,5,6,7,8-hexahydro-7-(4-methoxyphenyl)-2-methyl-5-oxo-, methyl ester
- methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Oprea1_531701
- AKOS022065273
- DTXSID90386466
- Oprea1_536521
- AKOS000658649
- methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 5710-66-7
- methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- ST50006635
-
- Inchi: InChI=1S/C29H34N2O4/c1-6-31(7-2)22-12-8-20(9-13-22)27-26(29(33)35-5)18(3)30-24-16-21(17-25(32)28(24)27)19-10-14-23(34-4)15-11-19/h8-15,21,27,30H,6-7,16-17H2,1-5H3
- Chiave InChI: WAEMYDGMLNXCGQ-UHFFFAOYSA-N
- Sorrisi: CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC)C
Proprietà calcolate
- Massa esatta: 474.25202
- Massa monoisotopica: 474.25185757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 35
- Conta legami ruotabili: 8
- Complessità: 843
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 67.9Ų
- XLogP3: 4.7
Proprietà sperimentali
- PSA: 67.87
Benzoic acid,3-fluoro-4-methoxy-, 2-[bis(1-methylethyl)amino]ethyl ester, hydrochloride(1:1) Letteratura correlata
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
5710-66-7 (Benzoic acid,3-fluoro-4-methoxy-, 2-[bis(1-methylethyl)amino]ethyl ester, hydrochloride(1:1)) Prodotti correlati
- 2172026-81-0(1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one)
- 1897771-32-2((4-Hydroxy-tetrahydro-pyran-4-yl)-acetic acid tert-butyl ester)
- 3900-49-0(1,6-Dimethoxynaphthalene)
- 2580227-28-5(6-{(benzyloxy)carbonylamino}-5-bromopyridazine-3-carboxylic acid)
- 1251544-84-9(N-1-(furan-2-yl)propan-2-yl-7-methoxy-1-benzofuran-2-carboxamide)
- 2228175-67-3(2-Methyl-6-(thiophen-3-yl)hexan-2-amine)
- 306954-85-8(2-(2-Methyl-3-furoyl)-N-phenylhydrazinecarbothioamide)
- 101-23-5(N-Phenyl-3-(trifluoromethyl)aniline)
- 2194903-03-0(4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine)
- 1197193-27-3(1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
